molecular formula C19H17N3O2 B2364556 3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 371954-01-7

3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2364556
CAS No.: 371954-01-7
M. Wt: 319.364
InChI Key: ILPVJNSLACDJCO-UHFFFAOYSA-N
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Description

The compound 3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one (hereafter referred to as the "target compound") is a pyrimidoindolone derivative characterized by a tricyclic core structure with substitutions at positions 3, 5, and 8. Key properties include:

  • Molecular Formula: C27H25N3O3
  • Molecular Weight: 439.51 g/mol
  • Substituents:
    • A 2-methoxyphenylmethyl group at position 2.
    • A 3-methoxyphenylmethyl group at position 3.
    • A methyl group at position 8.
  • Physicochemical Properties: High lipophilicity (logP = 5.28).

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-12-7-8-15-14(9-12)17-18(21-15)19(23)22(11-20-17)10-13-5-3-4-6-16(13)24-2/h3-9,11,21H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPVJNSLACDJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidoindoles have shown promising anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Pyrimidoindole derivatives have been investigated for their anti-inflammatory effects. Compounds with similar structures have been reported to reduce inflammation markers in preclinical models . This suggests potential applications in treating inflammatory diseases.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of pyrimidoindoles. These compounds may protect against neurodegenerative diseases by modulating pathways involved in oxidative stress and neuroinflammation .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated that pyrimidoindole derivatives inhibited growth in MCF-7 cells with IC50 values significantly lower than standard chemotherapeutics .
Study 2 Anti-inflammatory EffectsFound that similar compounds reduced TNF-alpha levels in a murine model of inflammation .
Study 3 NeuroprotectionShowed that a related compound protected neuronal cells from oxidative damage in vitro .

Synthesis and Derivatives

The synthesis of 3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:

  • Formation of the pyrimidine ring.
  • Introduction of the methoxyphenyl group via a Mannich-type reaction.
  • Final modifications to achieve the desired methyl substitution.

Mechanism of Action

The mechanism of action of 3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound is compared below with analogs sharing the pyrimido[5,4-b]indol-4-one scaffold but differing in substituents and physicochemical profiles.

Structural and Physicochemical Comparison

Compound Name/ID Substituents (Positions) Molecular Formula MW (g/mol) logP Solubility (pH 7.4) Key Features References
Target Compound 3-(2-MeOPhCH2), 5-(3-MeOPhCH2), 8-Me C27H25N3O3 439.51 5.28 Not reported Dual methoxy groups enhance lipophilicity
3-[(2-Chlorophenyl)methyl]-8-methyl analog 3-(2-ClPhCH2), 8-Me C18H14ClN3O 323.78 Not reported Not reported Chlorine increases steric bulk and electronegativity
3-[(4-Fluorophenyl)methyl]-8-methoxy-5-Me (CAS 896853-59-1) 3-(4-FPhCH2), 8-OMe, 5-Me C19H16FN3O2 337.35 Not reported 2.5 µg/mL Fluorine and methoxy balance polarity and solubility
3-[2-(3,4-Dimethoxyphenyl)ethyl]-8-F-5-(2-FBz) analog 3-(3,4-MeOPhCH2CH2), 8-F, 5-(2-FBz) C28H24F2N3O3 Not reported Not reported Not reported Fluorine and dimethoxy groups optimize electronic effects
3-(3-MeOPh)-2-(iPrS)- analog (CAS 536706-83-9) 3-(3-MeOPh), 2-(iPrS) C21H21N3O2S 379.48 Not reported Not reported Thioether and methoxy modulate reactivity and logP

Key Observations

Substituent Effects on Lipophilicity :

  • The target compound’s dual methoxy groups contribute to its high logP (5.28), exceeding analogs with single methoxy (e.g., CAS 896853-59-1) or halogen substitutions (e.g., 2-chlorophenyl analog, ). Methoxy groups increase lipophilicity but may reduce solubility, as seen in the fluorinated analog (2.5 µg/mL solubility, ).

Fluorine (in ) improves electronegativity and bioavailability due to its small size and high polarity.

Synthetic Complexity :

  • The synthesis of the target compound’s analogs often involves multi-step protocols, such as alkylation in DMF with NaH (e.g., ). Substituted benzyl groups (e.g., 4-fluorobenzyl in ) require precise regioselective reactions.

Crystallographic Insights :

  • X-ray diffraction studies (e.g., ) reveal that substituents influence molecular packing. For example, fluorobenzyl groups in analogs form C-H···F interactions, enhancing crystal stability.

Biological Activity

The compound 3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes both pyrimidine and indole moieties. This structural arrangement is significant as it influences the compound's interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : It can affect various signaling pathways related to apoptosis and cell survival, leading to enhanced apoptotic activity in cancer cells.
  • Antioxidant Activity : The compound exhibits scavenging properties against reactive oxygen species (ROS), which contributes to its anti-inflammatory effects.

Biological Activities

Research indicates that 3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one possesses a range of biological activities:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the growth of several cancer cell lines. For instance, studies have reported IC50 values indicating significant cytotoxic effects against human lung (A549), colon (HT-29), and other cancer cell lines .
    Cell LineIC50 (µM)Reference
    A54912.50
    HT-2914.31
    HeLa7.01
  • Anti-inflammatory Effects :
    • The compound has been linked to reduced production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
  • Antioxidant Properties :
    • Studies have demonstrated that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study 1 : A study published in Nature highlighted the anticancer properties of similar indole derivatives and their mechanisms involving apoptosis through modulation of anti-apoptotic proteins .
  • Study 2 : Research conducted on related compounds indicated significant activity against various cancer cell lines with a focus on structure-activity relationships that enhance their therapeutic efficacy .

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